2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane
CAS No.: 101-36-0
Cat. No.: VC21028331
Molecular Formula: C12H27B3O6
Molecular Weight: 299.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101-36-0 |
|---|---|
| Molecular Formula | C12H27B3O6 |
| Molecular Weight | 299.8 g/mol |
| IUPAC Name | 2,4,6-tributoxy-1,3,5,2,4,6-trioxatriborinane |
| Standard InChI | InChI=1S/C12H27B3O6/c1-4-7-10-16-13-19-14(17-11-8-5-2)21-15(20-13)18-12-9-6-3/h4-12H2,1-3H3 |
| Standard InChI Key | NKYFSGYCPYFGCD-UHFFFAOYSA-N |
| SMILES | B1(OB(OB(O1)OCCCC)OCCCC)OCCCC |
| Canonical SMILES | B1(OB(OB(O1)OCCCC)OCCCC)OCCCC |
Introduction
Chemical Structure and Identification
2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane features a cyclic structure with alternating boron and oxygen atoms forming a six-membered ring. Each boron atom bears a butoxy group (C₄H₉O-), creating a symmetrical molecular arrangement. The compound is identified through several designations in chemical databases and literature.
Identification Parameters
The compound can be identified through various nomenclature systems and identifiers as detailed below:
| Parameter | Value |
|---|---|
| CAS Number | 101-36-0 |
| Molecular Formula | C₁₂H₂₇B₃O₆ |
| Molecular Weight | 299.77 g/mol |
| Synonyms | TBBX; Tributoxyboroxin; tri-n-butoxyboroxin; Boroxin,2,4,6-tributoxy-; 2,4,6-Tributoxyboroxin; 2,4,6-tributoxy-1,3,5,2,4,6-trioxatriborinane |
| Structural Classification | Boroxin derivative |
The molecule contains a characteristic B₃O₃ ring system that gives it distinct reactivity and properties compared to other organoboron compounds. This ring system is analogous to that found in other boroxin derivatives but with butoxy substituents providing unique physical and chemical characteristics .
Physical Properties
The physical properties of 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane determine its handling requirements, storage conditions, and potential applications in various chemical processes. These properties have been determined through experimental measurements and predictive modeling.
Key Physical Characteristics
The compound exhibits the following physical properties:
| Property | Value | Method |
|---|---|---|
| Physical State | Liquid at room temperature | Experimental |
| Boiling Point | 311.9±11.0 °C | Predicted |
| Density | 1.014 g/cm³ | Experimental |
| Molecular Complexity | Moderate | Structural analysis |
| Topological Characteristics | Symmetrical ring structure | Structural analysis |
The relatively high boiling point of 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane suggests strong intermolecular interactions, likely due to the presence of multiple oxygen atoms capable of hydrogen bonding and dipole-dipole interactions . This property affects its potential applications in synthesis and materials science.
Chemical Properties and Reactivity
The chemical behavior of 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane is governed by its boroxin ring structure and the presence of butoxy substituents. Understanding these properties is essential for its application in synthetic chemistry and materials development.
Reactivity Profile
The compound's reactivity is characterized by:
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Sensitivity to moisture - The B-O bonds in the boroxin ring are susceptible to hydrolysis, requiring handling under anhydrous conditions.
-
Lewis acidity - The boron centers maintain some Lewis acidic character despite the electron-donating effects of the butoxy groups.
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Potential for transesterification reactions - The butoxy groups can participate in exchange reactions with alcohols.
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Thermal stability - More stable than smaller boroxin analogs due to the stabilizing effect of the larger butoxy substituents.
These chemical properties make 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane a versatile reagent in organic synthesis, particularly in reactions requiring controlled release of boron-centered reactivity .
| Hazard Type | Classification | Statement |
|---|---|---|
| Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Aquatic Environment | Category 4 | H413: May cause long lasting harmful effects to aquatic life |
Synthesis and Preparation Methods
The synthesis of 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane typically involves controlled condensation reactions of butyl borate precursors. While specific synthetic routes may vary, the general approach involves dehydration reactions leading to the formation of the characteristic boroxin ring structure.
General Synthetic Approach
The typical synthesis proceeds through:
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Preparation of tributyl borate (B(OBu)₃) from boric acid and butanol
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Controlled dehydration of the tributyl borate under specific thermal conditions
-
Cyclotrimerization to form the six-membered boroxin ring
-
Purification by distillation or recrystallization
The synthesis requires careful control of moisture levels, as the presence of water can lead to hydrolysis of both starting materials and the final product .
| Supplier | Product Number | Product Name | Purity | Package Size | Price (USD) |
|---|---|---|---|---|---|
| TRC | T773375 | 2,4,6-Tributoxyboroxin | Not specified | 250 mg | $130 |
| American Custom Chemicals Corporation | BOR0003881 | 2,4,6-TRIBUTOXY-1,3,5,2,4,6-TRIOXATRIBORINANE | 95.00% | 1 g | $626.43 |
| American Custom Chemicals Corporation | BOR0003881 | 2,4,6-TRIBUTOXY-1,3,5,2,4,6-TRIOXATRIBORINANE | 95.00% | 5 g | $866.27 |
The relatively high cost reflects the specialized nature of this compound and potentially complex synthesis or purification requirements .
Structural Comparison with Related Compounds
To better understand the properties and applications of 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane, it is valuable to compare it with related boroxin compounds that share the same core structure but have different substituents.
Comparative Analysis
The table below compares key properties of 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane with other notable boroxin derivatives:
| Property | 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane | Trimethylboroxine |
|---|---|---|
| Molecular Formula | C₁₂H₂₇B₃O₆ | C₃H₉B₃O₃ |
| Molecular Weight | 299.77 g/mol | 125.53 g/mol |
| Boiling Point | 311.9±11.0 °C | 78-80 °C |
| Density | 1.014 g/cm³ | 0.898 g/mL |
| Physical State | Liquid | Liquid |
| Solubility | Limited water solubility | Not miscible in water |
This comparison highlights the significant effect that substituent groups have on the physical properties of boroxin compounds. The butoxy groups in 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane contribute to a substantially higher molecular weight and boiling point compared to the methyl-substituted analog .
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